
Carbonobromidic acid, ethyl ester
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Overview
Description
These include fatty acid ethyl esters (FAEEs), phenolic acid ethyl esters, and heterocyclic ethyl esters, which serve as valuable analogs for comparative analysis. The absence of explicit data on carbonobromidic acid derivatives suggests it may be a less-studied compound or a nomenclature discrepancy (e.g., confusion with "carbamic acid" or "carbonic acid" esters). For this review, comparisons will focus on structurally or functionally analogous ethyl esters from the evidence.
Preparation Methods
Ethyl carbonobromidate can be synthesized through the reaction of carbonyl bromide with ethanol. The reaction typically occurs in the presence of a solvent such as diethyl ether . The general reaction scheme is as follows:
COBr2+C2H5OH→C3H5BrO2+HBr
In industrial settings, the production of ethyl carbonobromidate may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Ethyl carbonobromidate undergoes various chemical reactions, including:
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Nucleophilic Substitution: : The bromine atom in ethyl carbonobromidate can be replaced by nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with an amine can produce an ethyl carbamate derivative.
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Hydrolysis: : In the presence of water or aqueous base, ethyl carbonobromidate can hydrolyze to form ethyl alcohol and carbonic acid.
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Reduction: : Ethyl carbonobromidate can be reduced to ethyl formate using reducing agents like lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
Ethyl carbonobromidate is utilized in various scientific research applications, including:
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in forming carbon-carbon and carbon-heteroatom bonds.
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Pharmaceutical Research: : Ethyl carbonobromidate is used in the synthesis of pharmaceutical compounds, particularly those requiring brominated intermediates.
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Material Science: : It is employed in the preparation of polymers and other materials where brominated compounds are needed for specific properties.
Mechanism of Action
The mechanism of action of ethyl carbonobromidate involves its reactivity as a brominated ester. The bromine atom is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution and addition reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
The ethyl esters in the evidence vary significantly in structure, sources, and applications. Below, they are categorized and compared based on key attributes:
Ethyl Esters in Biofuel Production
Fatty acid ethyl esters (FAEEs) are prominent in biodiesel synthesis due to their high energy density and renewable sourcing. Engineered Escherichia coli produces FAEEs via the fabHDG operon, with yields and compositions detailed in Figure 3 :
- Total FAEE Production : ~450 mg/L in optimized strains.
- Composition: Dominated by C10 (decanoic acid ethyl ester) and C12 (dodecanoic acid ethyl ester) chains .
Table 1: Common FAEEs in Biodiesel (GC FID Data)
FAEEs with longer chains (e.g., C20:0) exhibit higher melting points, impacting biodiesel fluidity . In contrast, unsaturated FAEEs like linoleic acid ethyl ester improve low-temperature performance .
Bioactive Ethyl Esters in Natural Products
Ethyl esters of phenolic acids and terpenes demonstrate antioxidant, anti-inflammatory, and antimicrobial activities:
Table 2: Bioactive Ethyl Esters and Their Sources
Caffeic acid ethyl ester, isolated from Patrinia villosa, shows dual antioxidant and tyrosinase-inhibitory effects, making it relevant for cosmetic applications . AAEE reduces inflammation by suppressing COX-2 and TNF-α pathways . Coumarin-derived ethyl esters exhibit radical scavenging potency comparable to ascorbic acid .
Structural and Functional Diversity
Ethyl esters demonstrate remarkable versatility, as seen in their incorporation into heterocycles, indole derivatives, and chiral compounds:
Table 3: Structurally Unique Ethyl Esters
Mandelic acid ethyl ester exhibits temperature-dependent chiral selectivity in gas chromatography, critical for enantiomer resolution . Brominated indole ethyl esters, such as 6-bromoindole-3-carboxylic acid ethyl ester, are novel antifungal agents from fungal fermentations .
Physicochemical Properties
- Polarity: Ethyl esters of phenolic acids (e.g., caffeic acid ethyl ester) are less polar than their parent acids, enhancing lipid solubility and bioavailability .
- Volatility: Short-chain FAEEs (e.g., decanoic acid ethyl ester) are volatile, detectable via GC-MS in honey and plant extracts .
- Stability: Unsaturated FAEEs (e.g., 9,12-octadecadienoic acid ethyl ester) are prone to oxidation, necessitating antioxidant additives in biofuels .
Biological Activity
Carbonobromidic acid, ethyl ester (C3H5BrO2) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C3H5BrO2
- Molecular Weight : 167.08 g/mol
- Structure : this compound comprises a brominated carboxylic acid derivative with an ethyl ester functional group.
Antitumor Effects
A study focused on the ethyl esters of p-coumaric acid showed that these derivatives could significantly reduce cell viability in murine melanoma models. The compounds induced cell cycle arrest at specific phases, demonstrating a clear mechanism for their antitumor effects . Although direct studies on this compound are not available, the structural parallels suggest potential similar activities.
Antimicrobial Efficacy
Research has demonstrated that various brominated compounds exhibit antimicrobial properties against a range of pathogens. For example, essential oils containing brominated derivatives were tested against bacterial strains like Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness . The potential for this compound to exhibit similar antimicrobial properties warrants further investigation.
Data Table: Biological Activities of Related Compounds
Safety and Toxicity
Understanding the safety profile of this compound is crucial for its application in pharmacology. According to data from PubChem, the compound's toxicity levels and safety information need further exploration to ensure safe usage in therapeutic contexts .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl esters of halogenated carbonic acids like carbonobromidic acid?
Ethyl esters of halogenated carbonic acids are typically synthesized via nucleophilic acyl substitution. For example, brominated derivatives may involve reacting carbonobromidic acid chloride (COBr₂Cl) with ethanol under controlled anhydrous conditions to avoid hydrolysis. Alternatively, transesterification using a reactive ester (e.g., methyl ester) and ethanol with acid/base catalysis can be employed. Reaction monitoring via TLC or GC-MS is critical to optimize yield .
Q. How can the purity and structural integrity of carbonobromidic acid, ethyl ester be verified?
Key analytical techniques include:
- NMR spectroscopy : To confirm ester group formation (e.g., triplet for ethyl –CH₂– at ~1.2 ppm and quartet for –OCH₂– at ~4.1 ppm) and bromine substitution patterns.
- IR spectroscopy : Detection of C=O stretching (~1740 cm⁻¹) and C–Br vibrations (~550–650 cm⁻¹).
- Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., for C₂H₅OCOBr, expected m/z ~152) and fragmentation patterns .
Q. What solvents and reaction conditions are optimal for handling this compound?
Due to bromine’s electronegativity, polar aprotic solvents (e.g., dichloromethane, THF) are preferred to stabilize intermediates. Reactions should be conducted under inert atmospheres (N₂/Ar) to prevent oxidation or moisture ingress. Low temperatures (0–5°C) may mitigate side reactions like hydrolysis .
Advanced Research Questions
Q. How does bromine substitution influence the reactivity of this compound in nucleophilic reactions?
Bromine’s electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or Grignard reagents. Comparative kinetic studies with non-halogenated analogs (e.g., ethyl carbonate) show accelerated nucleophilic attack rates by 2–3 orders of magnitude. Computational DFT studies can further elucidate charge distribution at the carbonyl group .
Q. What strategies resolve contradictions in reported reaction yields for brominated ester derivatives?
Discrepancies often arise from trace moisture or variable catalyst activity. Systematic reproducibility protocols include:
- Strict control of solvent dryness (e.g., molecular sieves).
- Catalyst screening (e.g., DMAP vs. pyridine for acyl transfer).
- Statistical analysis (e.g., ANOVA) of triplicate experiments to identify outliers .
Q. How can computational modeling predict the spectroscopic properties of this compound?
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian) can predict NMR chemical shifts, IR frequencies, and UV-Vis absorption bands. For example, comparing computed vs. experimental 13C NMR shifts for the carbonyl carbon (δ ~160 ppm) validates structural accuracy .
Q. What are the challenges in characterizing decomposition byproducts of this compound under thermal stress?
Thermal degradation (e.g., via TGA-DSC) may release HBr gas, leading to ester hydrolysis products (e.g., ethanol, CO₂). LC-MS/MS and headspace GC-MS are essential to identify trace byproducts. Accelerated aging studies under controlled humidity/temperature can model stability .
Q. Methodological Guidance
Designing kinetic studies for brominated ester reactions :
- Use stopped-flow UV-Vis spectroscopy to monitor fast acyl transfer reactions.
- Employ Eyring plots to determine activation parameters (ΔH‡, ΔS‡) under varying temperatures .
Best practices for spectroscopic data documentation :
- Report solvent-specific NMR calibrations (e.g., TMS in CDCl₃).
- Include raw spectral data and processing parameters (e.g., apodization in FT-IR) to ensure reproducibility .
Ethical data presentation in publications :
Properties
CAS No. |
17759-76-1 |
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Molecular Formula |
C3H5BrO2 |
Molecular Weight |
152.97 g/mol |
IUPAC Name |
ethyl carbonobromidate |
InChI |
InChI=1S/C3H5BrO2/c1-2-6-3(4)5/h2H2,1H3 |
InChI Key |
XCPXPFNKTCFWTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)Br |
Origin of Product |
United States |
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